2-Mesitylenesulfonyl chloride chemical properties
2-Mesitylenesulfonyl chloride chemical properties
An In-depth Technical Guide to 2-Mesitylenesulfonyl Chloride: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Mesitylenesulfonyl chloride (Msc-Cl). An essential reagent in organic synthesis, Msc-Cl is widely utilized for the introduction of the sterically hindered and robust mesityl sulfonyl protecting group, particularly in the synthesis of complex molecules, including pharmaceuticals and polynucleotides. This document details its physical and spectroscopic properties, provides in-depth experimental protocols for its preparation and common reactions, and illustrates key experimental workflows.
Core Chemical and Physical Properties
2-Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a white to off-white crystalline solid with a pungent odor.[1] Its chemical structure features a sulfonyl chloride group attached to a mesitylene (B46885) (1,3,5-trimethylbenzene) ring. The steric hindrance provided by the two ortho-methyl groups is a key feature, influencing its reactivity and the stability of its derivatives.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO₂S | [2][3] |
| Molecular Weight | 218.70 g/mol | [2][4] |
| CAS Number | 773-64-8 | [1][2] |
| Appearance | White to off-white crystalline powder/solid | [1][3][5] |
| Melting Point | 53 - 57 °C | [1][4] |
| Boiling Point | 150 °C at 20 mmHg | [1][5] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Solubility | Insoluble in water; Soluble in toluene (B28343) and dichloromethane (B109758).[2][5] | [2][5] |
| Stability | Moisture sensitive; contact with water liberates toxic gas.[1] | [1] |
Table 2: Spectroscopic Data
| Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectral data available.[2][6] | [2][6] |
| ¹³C NMR | Spectral data available.[2] | [2] |
| IR Spectra | FTIR and ATR-IR spectra available.[2] | [2] |
| Mass Spectrometry | Mass spectrum (electron ionization) data available.[7] | [7] |
Reactivity and Applications
2-Mesitylenesulfonyl chloride is a versatile electrophilic reagent.[3] The sulfonyl chloride moiety is highly reactive towards nucleophiles, making it an excellent reagent for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Key Applications:
-
Protecting Group Chemistry: It is used to introduce the mesitylsulfonyl (Mts) group to protect amines, guanidino groups (e.g., in arginine), and the indole (B1671886) nitrogen of tryptophan.[5]
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of sulfonamide drugs, which are known for a wide range of therapeutic activities.[3]
-
Polynucleotide Synthesis: It is employed as a coupling reagent in the synthesis of oligonucleotides.[5][8]
-
Organic Synthesis: It acts as a reagent for intramolecular lactonizations and lactamizations.[5]
The primary reaction of 2-mesitylenesulfonyl chloride is with primary and secondary amines to form stable sulfonamides. This reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.[9]
Experimental Protocols
Synthesis of 2-Mesitylenesulfonyl Chloride
This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for experimental organic chemistry methods.
Reaction Scheme: Mesitylene + Chlorosulfonic Acid → 2-Mesitylenesulfonyl chloride
Materials and Equipment:
-
500-mL three-necked, round-bottomed flask
-
250-mL constant pressure addition funnel
-
Thermometer
-
Air-cooled Friedrichs condenser with a gas inlet-outlet adapter
-
Gaseous hydrogen chloride (HCl) trap (e.g., a vacuum flask with 20% sodium hydroxide (B78521) solution)
-
Mesitylene
-
Chlorosulfonic acid
-
Dichloromethane
-
Sodium sulfate (B86663) (anhydrous)
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
Setup: Assemble the 500-mL three-necked flask with the addition funnel, thermometer, and condenser connected to the HCl trap.
-
Initial Charge: Charge the flask with mesitylene (76.0 g, 0.630 mol) and cool the contents to between -10°C and 0°C using an ice-acetone bath while stirring.
-
Initiation: Once the flask contents are cooled, add a small portion (e.g., 6 mL) of chlorosulfonic acid (total 161.0 g, 1.39 mol) from the addition funnel to initiate the reaction, evidenced by the evolution of HCl gas.
-
Addition: Add the remaining chlorosulfonic acid at a rate that maintains the reaction temperature below 60°C. The reaction is exothermic.
-
Completion: After the addition is complete, heat the reaction mixture to 60°C to dissolve any precipitated salts and drive the reaction to completion. Then, allow the mixture to cool to room temperature.
-
Quenching and Isolation: Carefully pour the reaction mixture into 250 mL of ice water with stirring. Collect the crude crystalline product by suction filtration.
-
Washing: Wash the crystals thoroughly with generous portions of ice-cold water.
-
Extraction: Transfer the crude product to a separatory funnel containing 125 mL of dichloromethane. An aqueous layer will separate; remove and extract this aqueous layer with an additional 50-mL portion of dichloromethane.
-
Drying and Concentration: Combine the organic fractions and dry them over anhydrous sodium sulfate with vigorous stirring. Filter the solution and concentrate it on a rotary evaporator.
-
Product: The resulting product is crude 2-mesitylenesulfonyl chloride, which solidifies into off-white crystals (mp 54–56°C) and is often of sufficient purity for subsequent reactions.[2]
Synthesis of a Sulfonamide: N-Mesitylenesulfonyl-(-)-norephedrine
This protocol demonstrates a typical application of 2-mesitylenesulfonyl chloride in the sulfonylation of an amine.
Reaction Scheme: (-)-Norephedrine + 2-Mesitylenesulfonyl chloride → 2-(N-Mesitylenesulfonyl)amino-1-phenyl-1-propanol
Materials and Equipment:
-
Round-bottom flask with magnetic stirrer
-
(-)-Norephedrine
-
Dichloromethane (DCM)
-
2-Mesitylenesulfonyl chloride
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Solution: In a flask, dissolve (-)-norephedrine (30.2 g, 0.200 mol) and triethylamine (33.4 mL, 0.24 mol) in dichloromethane (400 mL).
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Add 2-mesitylenesulfonyl chloride (43.8 g, 0.20 mol) to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours.
-
Work-up: Dilute the mixture with diethyl ether (600 mL).
-
Washing Series: Transfer the mixture to a separatory funnel and wash successively with 100 mL each of:
-
Water
-
1 M HCl
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonamide product.[9]
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. 均三甲苯基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 773-64-8 | 2-Mesitylenesulfonyl chloride | Sulfonyl Chlorides | Ambeed.com [ambeed.com]
- 6. repository.rit.edu [repository.rit.edu]
- 7. mdpi.com [mdpi.com]
- 8. Mesitylene-2-sulfonyl chloride | 773-64-8 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
